molecular formula C8H17ClN2O B1379746 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride CAS No. 1609403-01-1

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B1379746
CAS No.: 1609403-01-1
M. Wt: 192.68 g/mol
InChI Key: FSWLFZOOWCKACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2O . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the cyclization process.

    Solvent: A polar solvent such as ethanol or methanol.

    Catalyst: Acidic or basic catalysts to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
  • 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane

Uniqueness

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinctive chemical properties, making it valuable for various research applications.

Properties

CAS No.

1609403-01-1

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

9-methyl-6-oxa-2,9-diazaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-10-4-5-11-8(7-10)2-3-9-6-8;/h9H,2-7H2,1H3;1H

InChI Key

FSWLFZOOWCKACQ-UHFFFAOYSA-N

SMILES

CN1CCOC2(C1)CCNC2.Cl.Cl

Canonical SMILES

CN1CCOC2(C1)CCNC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 2
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 3
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 4
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 5
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 6
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.